molecular formula C4H3BrN2O2 B1527029 2-Bromo-1H-imidazole-5-carboxylic acid CAS No. 944901-01-3

2-Bromo-1H-imidazole-5-carboxylic acid

Cat. No.: B1527029
CAS No.: 944901-01-3
M. Wt: 190.98 g/mol
InChI Key: RGRYZNDATMPIAU-UHFFFAOYSA-N
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Description

2-Bromo-1H-imidazole-5-carboxylic acid (CAS Number: 944901-01-3) is a brominated heterocyclic carboxylic acid with the molecular formula C4H3BrN2O2 and a molecular weight of 190.983 g/mol . This compound serves as a versatile and valuable building block in organic synthesis and medicinal chemistry research. The imidazole core is a privileged scaffold in drug discovery, and the presence of both a bromo substituent and a carboxylic acid functional group on this ring makes this molecule a suitable precursor for various metal-catalyzed cross-coupling reactions and further derivatization into amides or esters . Researchers utilize such bifunctional imidazole derivatives in the design and synthesis of novel compounds for biological screening. While specific mechanistic studies on this exact compound are limited, analogs and related benzimidazole derivatives have demonstrated significant research value in oncology, acting as inhibitors of key enzymes like topoisomerase II and exhibiting antiproliferative activities in various cancer cell lines . The bromine atom at the 2-position allows for structural diversification via palladium-catalyzed reactions, while the carboxylic acid can be used to link the imidazole moiety to other pharmacophores or to modulate the compound's physicochemical properties. This product is intended for research and development purposes in a laboratory setting. It is not for diagnostic, therapeutic, or personal use. Proper safety procedures must be followed; consult the Safety Data Sheet (SDS) for detailed hazard and handling information.

Properties

IUPAC Name

2-bromo-1H-imidazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3BrN2O2/c5-4-6-1-2(7-4)3(8)9/h1H,(H,6,7)(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGRYZNDATMPIAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=N1)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Organic Synthesis

2-Bromo-1H-imidazole-5-carboxylic acid serves as a versatile building block in organic synthesis. It can be utilized in:

  • Substitution Reactions: The bromine atom can be replaced by various nucleophiles, allowing for the creation of diverse derivatives.
Reaction TypeExample NucleophilesConditions
SubstitutionAmines, thiols, alkoxidesPolar aprotic solvents (DMSO, DMF)
Oxidation/ReductionAlcohols, carboxylate saltsVarious reducing/oxidizing agents

The compound exhibits significant biological activities including:

  • Antimicrobial Properties: Effective against various pathogens, making it a candidate for antibiotic development.
PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 μg/mL
Escherichia coli64 μg/mL
Candida albicans16 μg/mL
  • Enzyme Interactions: It has been shown to interact with cytochrome P450 enzymes, influencing drug metabolism.
Enzyme TypeInteraction TypeEffect on Activity
CYP1A2InhibitionDecreased metabolism
CYP3A4ActivationIncreased metabolism

Medicinal Chemistry

Research indicates potential applications in drug development:

  • Antiviral Activity: Compounds similar to this compound have shown promise as HIV integrase inhibitors.

Case Study: Antiviral Activity
In a study focusing on HIV integrase inhibitors, derivatives of this compound demonstrated significant inhibition of the IN-LEDGF/p75 interaction, achieving over 50% inhibition across several variants.

Cancer Research

The compound has been investigated for its effects on cancer cell proliferation by inhibiting specific kinases associated with tumor growth.

Case Study: Cancer Therapy
In vitro studies revealed that treatment with varying concentrations of this compound resulted in a notable reduction in the proliferation of cancer cell lines.

Mechanism of Action

The mechanism by which 2-bromo-1H-imidazole-5-carboxylic acid exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The molecular pathways involved can vary widely based on the specific biological system and the desired outcome.

Comparison with Similar Compounds

Key Observations:

  • Substituent Position Effects : The position of bromine and carboxylic acid groups critically influences reactivity and applications. For example, 5-bromo-2-propyl-1H-imidazole-4-carboxylic acid () has a propyl group at the 2-position, which may enhance lipophilicity compared to the unsubstituted parent compound.
  • Functional Group Modifications : Ester derivatives like ethyl 2-bromo-1H-imidazole-5-carboxylate () offer synthetic flexibility for amide coupling or hydrolysis to regenerate the carboxylic acid.
  • Benzimidazole Analogs : Compounds such as the benzimidazole derivative in exhibit broader aromatic systems, which may enhance binding to biological targets like kinases or GPCRs.

Biological Activity

2-Bromo-1H-imidazole-5-carboxylic acid is a heterocyclic compound that has garnered interest in various fields, particularly in medicinal chemistry and biochemistry. This article explores its biological activity, mechanisms of action, and potential applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features an imidazole ring with a bromine atom and a carboxylic acid functional group. Its molecular formula is C5H4BrN3O2C_5H_4BrN_3O_2, with a molecular weight of approximately 221.99 g/mol. The presence of the bromine atom enhances its electrophilic character, which is crucial for its biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, demonstrating effectiveness against both Gram-positive and Gram-negative bacteria.

Microorganism Minimum Inhibitory Concentration (MIC)
E. coli 0.0195 mg/mL
Staphylococcus aureus 5.64 to 77.38 µM
Candida albicans 16.69 to 78.23 µM

These results suggest that the compound can inhibit microbial growth effectively, making it a candidate for further development as an antimicrobial agent .

Anticancer Activity

The compound has also shown promise in anticancer research. Studies have indicated that it can modulate cellular pathways involved in cancer cell proliferation and survival. For instance, it has been observed to influence the MAPK/ERK signaling pathway, which plays a critical role in cell growth and differentiation.

The biological activity of this compound is largely attributed to its interaction with specific enzymes and receptors:

  • Enzyme Inhibition : The compound can inhibit various enzymes, including cytochrome P450 enzymes, which are essential for drug metabolism. This inhibition can lead to altered pharmacokinetics of co-administered drugs.
  • Cell Signaling Modulation : By affecting signaling pathways such as MAPK/ERK, the compound may induce changes in gene expression and cellular metabolism, contributing to its therapeutic effects .

Case Studies

Several studies have highlighted the potential applications of this compound:

  • Antiviral Research : In a study investigating inhibitors of HIV-1 integrase, derivatives of imidazole compounds, including variations of this compound, showed promising inhibition rates exceeding 50% against the IN-LEDGF/p75 interaction .
  • Pharmaceutical Development : The compound serves as a key intermediate in synthesizing pharmaceuticals targeting bacterial infections and cancer therapies. Its unique chemical properties make it valuable in developing new therapeutic agents .

Preparation Methods

One of the most straightforward methods involves bromination of imidazole or its N-substituted derivatives, followed by introduction of the carboxylic acid group.

  • Bromination Agents: Bromine (Br2) or N-bromosuccinimide (NBS) are commonly employed for selective bromination at the 2-position of the imidazole ring.
  • Reaction Conditions: Organic solvents such as dichloromethane or chloroform are used, typically at low temperatures to control reaction rate and selectivity.
  • Process Control: Industrial syntheses often use continuous flow reactors to maintain consistent quality and yield by precise control of reaction parameters.

This method is exemplified in the synthesis of 2-Bromo-1-Methyl-1H-imidazole-5-carboxylic acid, which shares the same core imidazole structure. The bromination occurs first on the methylated imidazole, followed by carboxylation to introduce the acid group at the 5-position.

Step Reagents/Conditions Outcome
1 Bromine or NBS in DCM/CHCl3, low temp Selective bromination at C-2
2 Carboxylation (various methods) Introduction of COOH at C-5
3 Purification and characterization Target compound obtained

One-Pot Synthesis via Heterocyclization Reactions

A more recent and efficient approach involves one-pot synthesis techniques that combine multiple steps—such as condensation, cyclization, and functional group transformations—into a single reaction vessel, minimizing solvent and reagent use.

  • Heterocyclization: This involves reacting suitable precursors such as ethyl 4-(methylamino)-3-nitrobenzoate with brominated aromatic aldehydes in the presence of reducing agents like sodium dithionite (Na2S2O4) in dimethyl sulfoxide (DMSO).
  • Base Hydrolysis: After cyclization, hydrolysis with sodium hydroxide in ethanol converts ester intermediates to the corresponding carboxylic acid.
  • Advantages: This method reduces reaction time and waste, aligning with green chemistry principles.

Example synthesis:

Step Reagents/Conditions Description
1 Ethyl 4-(methylamino)-3-nitrobenzoate + 3-bromo-4-hydroxy-5-methoxybenzaldehyde + Na2S2O4 in DMSO, reflux at 90°C for 3 h Heterocyclization to form benzimidazole intermediate
2 Hydrolysis with 33% NaOH in ethanol, reflux Conversion of ester to carboxylic acid
3 Isolation and characterization Pure 2-Bromo-1H-imidazole-5-carboxylic acid derivative

This protocol was demonstrated to yield the target compound efficiently, confirmed by spectral techniques such as IR, NMR, and Mass spectrometry.

One-Pot Condensation Using α-Bromo Aryl Methyl Ketones and Aliphatic Carboxylic Acids

Another synthetic route involves the condensation of α-bromo aryl methyl ketones with aliphatic carboxylic acids under ammonium carbonate catalysis.

  • Reaction Type: One-pot cyclization forming 2-alkyl-4(5)-aryl-1H-imidazoles.
  • Mechanism: The α-bromo ketone provides the bromine at the 2-position, while the carboxylic acid introduces the acid functionality at the 5-position.
  • Conditions: Mild reaction conditions with good to excellent yields reported.

This method is notable for its operational simplicity and efficiency in constructing the imidazole ring with desired substitutions.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Limitations/Notes
Bromination + Carboxylation Bromine/NBS, organic solvents, low temp Established, selective bromination Requires careful control of temp
One-Pot Heterocyclization Ethyl 4-(methylamino)-3-nitrobenzoate, Na2S2O4, DMSO, NaOH hydrolysis Efficient, green chemistry approach Requires specific precursors
One-Pot Condensation α-Bromo aryl methyl ketones, aliphatic acids, ammonium carbonate Simple, good yields Limited substrate scope
Microwave-Assisted Synthesis Azoles, paraformaldehyde, THF/DMSO, microwave irradiation Fast, high yield, less solvent Needs microwave equipment

Q & A

Q. What are the common synthetic routes for preparing 2-Bromo-1H-imidazole-5-carboxylic acid?

  • Methodological Answer : Two primary methods are widely used:
  • One-pot heterocyclization : Reacting brominated aldehydes with reducing agents like Na₂S₂O₄ in DMSO under reflux (90°C). This method confirms product formation via IR spectroscopy (e.g., C=O stretch at 1701 cm⁻¹ and Br absorption at 525 cm⁻¹) .
  • Suzuki-Miyaura cross-coupling : Using aryl boronic acids, a palladium catalyst, and K₃PO₄ in dioxane/water under air. Ultrasonic irradiation enhances reaction efficiency .
    Table 1 : Comparison of Synthetic Routes
MethodReagents/ConditionsKey Characterization DataReference
One-pot heterocyclizationNa₂S₂O₄, DMSO, 90°C refluxIR: C=O (1701 cm⁻¹), Br (525 cm⁻¹)
Suzuki couplingAryl boronic acid, Pd catalyst, K₃PO₄, dioxane/H₂OHigh yield under ultrasonic conditions

Q. How is this compound characterized in synthetic workflows?

  • Methodological Answer :
  • IR spectroscopy : Identifies functional groups (e.g., carboxylic acid C=O at ~1700 cm⁻¹, Br stretching near 500–600 cm⁻¹) .
  • NMR spectroscopy : ¹H/¹³C NMR resolves substitution patterns (e.g., imidazole ring protons at δ 7–8 ppm) .
  • X-ray crystallography : SHELX software refines crystal structures, critical for confirming stereochemistry and intermolecular interactions .

Q. What are typical derivatives synthesized from this compound?

  • Methodological Answer :
  • Nucleophilic substitution : Bromine at the 2-position reacts with amines or thiols to form imidazole-5-carboxamides or thioethers .
  • Cross-coupling : Suzuki reactions introduce aryl/heteroaryl groups for drug discovery scaffolds .

Advanced Research Questions

Q. How can reaction conditions be optimized for introducing aryl groups via Suzuki coupling?

  • Methodological Answer : Key variables include:
  • Catalyst selection : Pd(PPh₃)₄ or Pd/C for cost-effectiveness and air stability .
  • Solvent system : Dioxane/water (3:1) balances solubility and reaction kinetics.
  • Base choice : K₃PO₄ outperforms Na₂CO₃ in polar aprotic solvents .
  • Ultrasonic irradiation : Reduces reaction time by enhancing mass transfer .

Q. How should researchers resolve contradictions in spectroscopic data during structural elucidation?

  • Methodological Answer :
  • Multi-technique validation : Combine IR (functional groups), NMR (proton environments), and X-ray (crystal packing) .
  • DFT calculations : Predict spectroscopic profiles to cross-validate experimental data.
  • Isotopic labeling : Use ²H/¹³C-labeled analogs to confirm assignments in complex spectra .

Q. What strategies enhance the bioactivity of this compound derivatives?

  • Methodological Answer :
  • Substitution at the 2-position : Bromine replacement with bioisosteres (e.g., CF₃, CN) improves target binding .
  • Carboxylic acid derivatization : Convert to amides or esters to modulate pharmacokinetics (e.g., LogP, solubility) .
  • Ring functionalization : Introduce methyl or phenyl groups at the 4-position to sterically block metabolic degradation .

Q. What role does this compound play in drug discovery pipelines?

  • Methodological Answer :
  • Scaffold for kinase inhibitors : The imidazole core chelates ATP-binding site metals in kinases (e.g., EGFR, BRAF) .
  • Fragment-based design : Use the carboxylic acid group for covalent bonding to catalytic residues (e.g., serine proteases) .
  • Prodrug development : Esterify the acid to enhance membrane permeability, with in vivo hydrolysis releasing the active form .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Bromo-1H-imidazole-5-carboxylic acid
Reactant of Route 2
2-Bromo-1H-imidazole-5-carboxylic acid

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